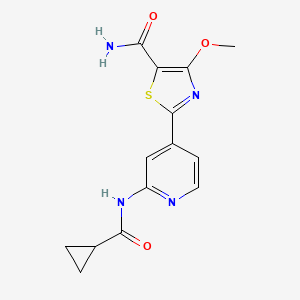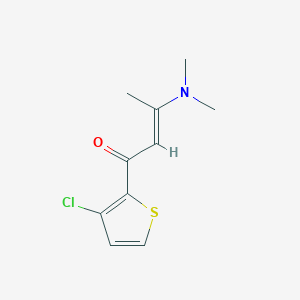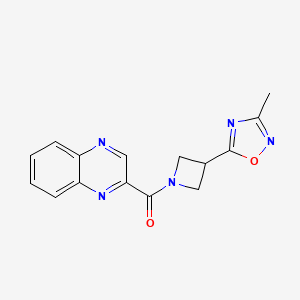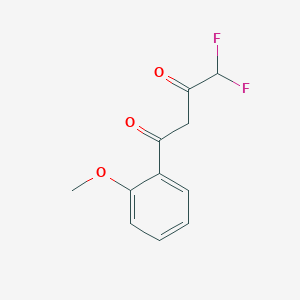![molecular formula C24H22F2N2O4 B2437708 7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 868142-79-4](/img/structure/B2437708.png)
7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H22F2N2O4 and its molecular weight is 440.447. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activity of Related Compounds
Research on derivatives similar to the mentioned compound has shown potential biological activities. For example, a study by Gorle et al. (2016) synthesized a series of pyrimidine derivatives linked with morpholinophenyl groups. These compounds exhibited significant larvicidal activity against third instar larvae, highlighting the potential of such structures in developing insecticidal agents (Gorle et al., 2016).
Photophysical Properties and Energy Transfer Mechanisms
A study on the photophysical properties of poly (9,9′-di-n-octylfluorenyl-2.7-diyl) (PFO) and related compounds by Al‐Asbahi et al. (2013) investigated energy transfer mechanisms between donor and acceptor molecules, which could inform the development of novel photonic and electronic materials (Al‐Asbahi et al., 2013).
Antimicrobial and Antifungal Applications
The synthesis and biological evaluation of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was reported by Janakiramudu et al. (2017). These compounds showed good to potent antimicrobial activity, suggesting that modifications on the fluoro-morpholino scaffold can lead to effective antimicrobial agents (Janakiramudu et al., 2017).
Anticancer Agents
A study by Kocyigit et al. (2018) on the synthesis of chalcone-imide derivatives, including those structurally related to the compound , evaluated their anticancer and antimicrobial activities. The results demonstrated that these compounds exhibit good cytotoxic activities against cancer cells, suggesting potential applications in cancer therapy (Kocyigit et al., 2018).
Antibacterial Agents
Research on fluoroquinolones, a major class of antibacterial agents, by Kuramoto et al. (2003), explored the synthesis of derivatives with potent antibacterial activities. The study emphasizes the role of the fluoro-morpholino group in enhancing antibacterial efficacy (Kuramoto et al., 2003).
Propriétés
IUPAC Name |
7-fluoro-1-(4-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O4/c25-16-4-2-15(3-5-16)21-20-22(29)18-14-17(26)6-7-19(18)32-23(20)24(30)28(21)9-1-8-27-10-12-31-13-11-27/h2-7,14,21H,1,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYBONBDOGCARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1-(4-fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2437629.png)

![1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2437631.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2437633.png)
![(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2437635.png)

![(E)-3-(benzo[d]thiazol-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2437637.png)

![N-[2-[(4-Methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2437639.png)



![Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2437644.png)